3-Hydroxypentadecanoic acid

Description

3-Hydroxypentadecanoic acid has been reported in Pseudosuberites with data available.

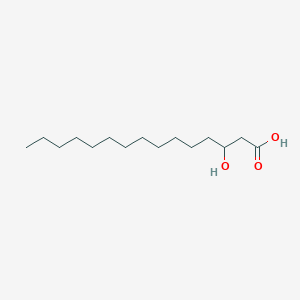

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypentadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSEJBABXCWDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954329 |

Source

|

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32602-70-3 |

Source

|

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32602-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 3-Hydroxypentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentadecanoic acid (3-OH-C15:0) is a saturated hydroxy fatty acid that has been identified in various natural sources. As a member of the 3-hydroxy fatty acid (3-OHFA) family, it is of significant interest to researchers in microbiology, marine biology, and drug development due to its potential biological activities and its role as a structural component of certain bioactive molecules. This technical guide provides a comprehensive overview of the natural occurrence of this compound, details on experimental protocols for its analysis, and insights into its potential signaling pathways.

Natural Occurrence of this compound

This compound has been reported in a limited number of natural sources, primarily within marine organisms and bacteria. While its presence is confirmed, quantitative data on its concentration in these sources are scarce in the current scientific literature.

Marine Sponges

The most cited natural source of this compound is the marine sponge of the genus Pseudosuberites.[1] Sponges are known for their complex lipid profiles, which often include a variety of unusual fatty acids. These unique fatty acids are thought to be produced by the sponge itself or by its symbiotic microorganisms. A study on the fatty acid composition of Pseudosuberites sp. identified the presence of this compound, although the concentration was not quantified.[2]

Bacteria

Several species of bacteria are known to produce 3-hydroxy fatty acids as components of their cell membranes and as secreted bioactive molecules. Specifically, this compound has been identified as a constituent of the lipid A moiety of lipopolysaccharides (LPS) in some Gram-negative bacteria and as part of the structure of lipopeptide biosurfactants produced by certain Bacillus species.[3][4] For instance, surfactin, a powerful biosurfactant produced by Bacillus subtilis, is a cyclic lipopeptide that incorporates a β-hydroxy fatty acid, which can include the C15 variant.[3]

Quantitative Data

As of the latest available research, specific quantitative data for this compound in natural sources is not well-documented. The table below summarizes the known occurrences and highlights the lack of quantitative measurements.

| Organism/Source | Part/Molecule | Concentration | Reference(s) |

| Pseudosuberites sp. (Marine Sponge) | Total Lipids | Not Quantified | [1] |

| Bacillus subtilis | Surfactin (Lipopeptide) | Not Quantified | [3][4] |

Experimental Protocols

The analysis of this compound from biological matrices typically involves lipid extraction, derivatization to enhance volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Marine Sponges

Objective: To extract total lipids from sponge tissue.

Materials:

-

Freeze-dried and ground sponge tissue

-

0.9% NaCl solution

-

Rotary evaporator

-

Glass vials

Procedure:

-

Homogenize a known weight of freeze-dried sponge tissue.

-

Perform a modified Bligh-Dyer extraction by adding a mixture of chloroform and methanol (1:2, v/v) to the homogenized tissue.

-

Vortex the mixture vigorously for 15 minutes.

-

Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the lower chloroform layer, which contains the lipids.

-

Repeat the extraction of the upper aqueous layer and the solid residue with chloroform twice.

-

Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the dried lipid extract in a known volume of chloroform-methanol (2:1, v/v) for storage at -20°C.

Saponification and Fatty Acid Methyl Ester (FAME) Derivatization

Objective: To hydrolyze esterified fatty acids and convert all fatty acids to their methyl esters for GC-MS analysis.

Materials:

-

Lipid extract

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF3) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

Transfer an aliquot of the lipid extract to a screw-cap test tube and evaporate the solvent under a stream of nitrogen.

-

Add 0.5 M NaOH in methanol to the dried extract.

-

Heat the mixture at 100°C for 10 minutes to saponify the lipids.

-

After cooling, add 14% BF3 in methanol and heat again at 100°C for 5 minutes to methylate the fatty acids.

-

Cool the tube and add hexane and saturated NaCl solution.

-

Vortex vigorously and then centrifuge to separate the layers.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The FAME extract is now ready for silylation.

Silylation of Hydroxy FAMEs

Objective: To derivatize the hydroxyl group of the 3-hydroxy FAMEs to their trimethylsilyl (B98337) (TMS) ethers to improve their chromatographic properties.

Materials:

-

FAME extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

Procedure:

-

Evaporate the hexane from the FAME extract under a gentle stream of nitrogen.

-

Add a mixture of BSTFA + 1% TMCS and pyridine (2:1, v/v) to the dried residue.

-

Seal the vial and heat at 60°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the this compound derivative.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for fatty acid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Identification: The identification of the 3-hydroxy-C15:0-TMS-FAME derivative is based on its retention time and the fragmentation pattern in the mass spectrum. Key fragments to monitor include the molecular ion and characteristic ions resulting from the cleavage of the TMS group and the ester functional group.

Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, its structural similarity to other long-chain fatty acids suggests it may interact with similar cellular targets. Long-chain fatty acids are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs) on the cell surface.[5][6][7][8]

A plausible signaling pathway for this compound could involve its binding to a fatty acid-sensing GPCR, such as GPR40 (also known as FFA1) or GPR120 (also known as FFAR4).[6][9] Activation of these Gq-coupled receptors typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events can modulate a variety of cellular processes, including gene expression, cell proliferation, and inflammation.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the extraction, analysis, and identification of this compound from a biological sample.

Conclusion

This compound is a naturally occurring hydroxy fatty acid with a confirmed presence in marine sponges and as a component of bacterial lipopeptides. While its biological role and specific signaling pathways are still under investigation, established analytical methods for 3-hydroxy fatty acids provide a solid framework for its further study. The potential for this molecule to interact with fatty acid-sensing GPCRs opens up avenues for research into its physiological effects, particularly in the context of inflammation and metabolic regulation. Future research should focus on quantifying the concentration of this compound in its natural sources and elucidating its specific biological functions and signaling mechanisms. This will be crucial for assessing its potential for drug development and other biotechnological applications.

References

- 1. This compound | C15H30O3 | CID 182089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Structure, Property and Potential Applications of Biosurfactants Produced by Bacillus subtilis in Petroleum Recovery and Spill Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G-protein coupled receptors mediating long chain fatty acid signalling in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of 3-Hydroxypentadecanoic acid in marine bacteria

An In-Depth Technical Guide on the Discovery of 3-Hydroxypentadecanoic Acid in Marine Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery of this compound, a saturated fatty acid with a 15-carbon chain, within the marine environment. While a direct singular report of its initial isolation from a specific marine bacterium is not prominent in the literature, substantial evidence points to its origin from bacteria symbiotic with marine sponges, particularly of the genus Pseudosuberites. This document consolidates the available scientific information to provide a comprehensive overview of its discovery, the methodologies for its identification, its potential biological activities, and its relevance in the field of drug development.

Introduction: The Marine Microbiome as a Source of Novel Bioactive Compounds

The marine environment is a vast and largely untapped reservoir of biodiversity, hosting a plethora of microorganisms that have evolved unique metabolic pathways to thrive in diverse and often extreme conditions. These microorganisms, including bacteria, are a prolific source of novel secondary metabolites with a wide range of biological activities, making them a focal point for natural product discovery and drug development.[1][2] Among the diverse molecules produced by marine bacteria are unique fatty acids, which play crucial roles in cell membrane structure, energy storage, and intercellular signaling.

This compound belongs to the class of 3-hydroxy fatty acids (3-OH-FAs), which are known constituents of lipopolysaccharides in Gram-negative bacteria and have been increasingly recognized for their diverse biological roles, including antimicrobial and signaling functions. This guide focuses on the evidence and methodologies surrounding the discovery of this compound in the context of marine bacteria.

The Discovery of this compound in a Marine Context

The discovery of this compound in the marine environment is intrinsically linked to the chemical analysis of marine sponges. Sponges are known to host dense and diverse communities of symbiotic bacteria, which are believed to be the true producers of many of the bioactive compounds isolated from their hosts.

The key evidence for the presence of 3-hydroxy fatty acids, including by inference this compound, comes from studies on the marine sponge genus Pseudosuberites. A significant publication by Barnathan et al. (1993) reported the characterization of the fatty acid composition of Pseudosuberites sp., where they identified a series of 2-hydroxy long-chain fatty acids and also detected a series of 3-hydroxy short-chain fatty acids.[3] While this study did not provide an exhaustive characterization of every single 3-hydroxy fatty acid, it laid the groundwork for understanding the presence of this class of compounds in this particular marine sponge.

Further supporting the bacterial origin of such fatty acids, a study on a metagenomic library from the Japanese marine sponge Discodermia calyx led to the heterologous expression of three other β-hydroxy fatty acids: 3-hydroxylauric acid, 3-hydroxymyristic acid, and 3-hydroxypalmitic acid, from an antibacterial clone. A sequence analysis of the insert DNA revealed significant homology to bacterial fatty acid synthase II and lipid A biosynthesis enzymes, providing strong evidence for their bacterial origin.

Although a specific marine bacterium has not been definitively identified as the inaugural producer of this compound, the collective evidence strongly suggests its synthesis by a bacterial symbiont residing within marine sponges like Pseudosuberites.

Quantitative Data Summary

| Parameter | Typical Unit | Importance |

| Production Titer | mg/L or µg/g of dry cell weight | Indicates the yield of the compound from a specific bacterial strain under defined culture conditions. |

| Minimum Inhibitory Concentration (MIC) | µg/mL | Measures the lowest concentration of the compound that inhibits the visible growth of a target microorganism, indicating its antimicrobial potency. |

| Half-maximal Inhibitory Concentration (IC50) | µM or µg/mL | Quantifies the concentration of the compound required to inhibit a specific biological process (e.g., enzyme activity, biofilm formation) by 50%. |

| Quorum Sensing Inhibition | % inhibition at a given concentration | Measures the ability of the compound to interfere with bacterial cell-to-cell communication. |

Experimental Protocols

The identification and characterization of this compound from a marine bacterial source would involve a series of well-established experimental protocols.

Isolation of Marine Bacteria

-

Sample Collection: Collect marine sponge samples (e.g., Pseudosuberites sp.) from their natural habitat.

-

Homogenization: Aseptically homogenize a small portion of the sponge tissue in sterile seawater.

-

Serial Dilution and Plating: Perform serial dilutions of the homogenate and plate onto various marine-specific agar (B569324) media (e.g., Marine Agar 2216).

-

Incubation: Incubate the plates at a temperature relevant to the collection site (e.g., 15-25°C) until distinct bacterial colonies appear.

-

Pure Culture Isolation: Isolate individual colonies and re-streak to obtain pure cultures.

Extraction of Fatty Acids

-

Bacterial Culture: Grow the isolated marine bacterial strain in a suitable liquid medium (e.g., Marine Broth 2216) to a sufficient cell density.

-

Cell Harvesting: Centrifuge the culture to pellet the bacterial cells.

-

Lipid Extraction: Extract the total lipids from the cell pellet using a modified Bligh-Dyer method. This involves a one-phase extraction with a mixture of chloroform (B151607), methanol (B129727), and water.

-

Phase Separation: Add additional chloroform and water to induce phase separation. The lipids will be in the lower chloroform phase.

-

Solvent Evaporation: Collect the chloroform phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, they are converted to their methyl esters.

-

Saponification: Resuspend the lipid extract in a solution of NaOH in methanol and heat to hydrolyze the ester linkages, liberating the free fatty acids.

-

Methylation: Add a methylation reagent such as boron trifluoride (BF3) in methanol and heat to convert the free fatty acids to their corresponding FAMEs.

-

Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane (B92381).

-

Washing and Drying: Wash the hexane extract with water to remove any remaining reagents and dry it over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for identifying and quantifying fatty acids.

-

Injection: Inject a small volume of the FAMEs extract into the GC.

-

Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

-

Detection and Identification: As the FAMEs elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison to spectral libraries and standards. The hydroxyl group on this compound methyl ester will lead to characteristic fragmentation patterns.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For novel compounds or to confirm the structure of identified compounds, NMR spectroscopy is a powerful tool.[1]

-

Sample Preparation: Purify the compound of interest using techniques like High-Performance Liquid Chromatography (HPLC). Dissolve the purified compound in a suitable deuterated solvent.

-

1H NMR Spectroscopy: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

13C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete and unambiguous assignment of the structure.

Visualizations

Logical Workflow for Discovery and Identification

Potential Signaling Pathways

While the specific signaling pathways involving this compound in marine bacteria are not yet elucidated, 3-hydroxy fatty acids are known precursors for N-acyl-homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing. They can also play a role in the regulation of biofilm formation.

References

The Emerging Role of 3-Hydroxypentadecanoic Acid in Microbial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain 3-hydroxy fatty acids are increasingly recognized as crucial molecules in microbial communication, influencing a range of behaviors from virulence to biofilm formation. While the roles of certain 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid and 3-hydroxypalmitic acid methyl ester, have been partially elucidated, the specific functions of 3-hydroxypentadecanoic acid (3-OH-C15:0) in microbial signaling remain a nascent field of study. This technical guide synthesizes the current understanding of 3-hydroxy fatty acids as signaling molecules and extrapolates the potential roles of 3-OH-C15:0. Drawing parallels from its better-studied chemical relatives, this document outlines putative signaling pathways, presents quantitative data from analogous compounds, and provides detailed experimental protocols for the investigation of 3-OH-C15:0. This guide aims to provide a foundational resource for researchers and professionals dedicated to exploring novel microbial signaling pathways and developing new therapeutic interventions.

Introduction to 3-Hydroxy Fatty Acids in Microbial Communication

Microbes utilize a complex chemical language to coordinate their collective behaviors in processes known as quorum sensing. Among the diverse array of signaling molecules, 3-hydroxy fatty acids (3-OH-FAs) have emerged as a significant class of chemical messengers, particularly in Gram-negative bacteria. These molecules can influence virulence, biofilm formation, and inter-species communication.

While specific research on this compound (3-OH-C15:0) is limited, the well-documented roles of other long-chain 3-OH-FAs provide a framework for predicting its potential functions. For instance, 3-hydroxypalmitic acid methyl ester (3-OH-PAME) is a key quorum-sensing molecule in the plant pathogen Ralstonia solanacearum, regulating the expression of virulence factors[1][2]. Similarly, other long-chain fatty acids and their derivatives are known to act as signals that repress virulence in several enteric pathogens[3][4]. It is therefore plausible that 3-OH-C15:0 may play a similar role as a signaling molecule in various microbial species.

Potential Signaling Pathways Involving this compound

Based on the signaling pathway of 3-OH-PAME in Ralstonia solanacearum, a hypothetical signaling cascade for 3-OH-C15:0 can be proposed. In this model, 3-OH-C15:0 would be synthesized intracellularly and its concentration would increase with bacterial population density. Upon reaching a threshold concentration, it could interact with a sensor kinase, initiating a phosphorylation cascade that ultimately modulates the activity of a transcriptional regulator, leading to changes in gene expression related to virulence or biofilm formation.

Quantitative Data on Related 3-Hydroxy Fatty Acids

Direct quantitative data on the signaling activity of 3-OH-C15:0 is not yet available in the scientific literature. However, data from studies on other 3-hydroxy fatty acids can provide a useful reference for the potential concentration ranges at which 3-OH-C15:0 might be active. The following table summarizes key quantitative findings for related compounds.

| Compound | Microorganism | Activity | Concentration | Citation |

| 3-(R)-hydroxydecanoic acid | Lactobacillus plantarum MiLAB 14 | Antifungal activity | Maximum of 1.7 µg/mL in culture supernatant | [5] |

| 3-hydroxy-5-cis-dodecenoic acid | Lactobacillus plantarum MiLAB 14 | Antifungal activity | 1.0 µg/mL in culture supernatant | [5] |

| 3-(R)-hydroxydodecanoic acid | Lactobacillus plantarum MiLAB 14 | Antifungal activity | 0.5 µg/mL in culture supernatant | [5] |

| 3-(R)-hydroxytetradecanoic acid | Lactobacillus plantarum MiLAB 14 | Antifungal activity | 0.2 µg/mL in culture supernatant | [5] |

| Racemic 3-hydroxy fatty acids | Various molds and yeasts | Antifungal activity | MICs between 10 and 100 µg/mL | [5] |

Experimental Protocols

Investigating the role of 3-OH-C15:0 in microbial signaling requires robust experimental methodologies for its extraction, quantification, and the assessment of its biological activity. The following protocols are adapted from established methods for studying other hydroxy fatty acids and can be tailored for 3-OH-C15:0.

Extraction and Quantification of 3-OH-C15:0 from Microbial Cultures

This protocol describes the extraction of 3-OH-C15:0 from bacterial culture supernatants and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Centrifuge the microbial culture to pellet the cells. Collect the supernatant.

-

Extraction: Acidify the supernatant to pH 2-3 with HCl. Extract the 3-OH-FAs with an equal volume of ethyl acetate. Repeat the extraction three times. Pool the organic phases and evaporate to dryness.

-

Derivatization for GC-MS Analysis:

-

Esterification: To analyze by GC, the carboxylic acid group must be derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs). This can be achieved by treating the dried extract with a solution of BF3 in methanol (B129727) (e.g., 14% w/v) and heating at 60°C for 30 minutes.

-

Silylation: The hydroxyl group can also be derivatized to improve volatility and thermal stability. After esterification, the sample can be treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 1 hour.

-

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable capillary column (e.g., a non-polar or medium-polarity column). The mass spectrometer can be operated in full scan mode to identify the compound based on its retention time and mass spectrum, and in selected ion monitoring (SIM) mode for quantification.

-

Quantification: For accurate quantification, a suitable internal standard (e.g., a deuterated analog of 3-OH-C15:0 or a 3-hydroxy fatty acid with a different chain length not present in the sample) should be added to the sample before extraction. A calibration curve should be prepared using known concentrations of a 3-OH-C15:0 standard.

Biofilm Formation Assay

This protocol details a crystal violet-based assay to assess the effect of 3-OH-C15:0 on biofilm formation.

Methodology:

-

Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05) in fresh growth medium.

-

Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to each well. Add serial dilutions of 3-OH-C15:0 to the test wells. Include positive (no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) without agitation to allow for biofilm formation.

-

Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with a sterile buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent cells.

-

Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Discard the crystal violet solution and wash the wells again with PBS to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid in water or ethanol) to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. A reduction in absorbance in the presence of 3-OH-C15:0 indicates inhibition of biofilm formation.

Future Directions and Conclusion

The study of this compound in microbial signaling is a promising area of research with the potential to uncover novel communication pathways and targets for antimicrobial therapies. While direct evidence of its role is currently lacking, the established functions of structurally similar 3-hydroxy fatty acids strongly suggest that 3-OH-C15:0 may act as a signaling molecule in various microorganisms.

Future research should focus on:

-

Screening diverse microbial species for the production of and response to 3-OH-C15:0.

-

Identifying the specific receptors and regulatory networks that are modulated by 3-OH-C15:0.

-

Elucidating the biosynthetic pathway of 3-OH-C15:0 in producing organisms.

-

Investigating its role in complex microbial communities and host-microbe interactions.

This technical guide provides a starting point for researchers and drug development professionals to explore the intriguing possibilities of 3-OH-C15:0 in the intricate world of microbial communication. The provided protocols and comparative data offer a solid foundation for designing experiments that will shed light on the specific functions of this potentially important signaling molecule.

References

- 1. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of bacteria degrading 3-hydroxy palmitic acid methyl ester (3OH-PAME), a quorum sensing molecule of Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxypentadecanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Promising Precursor Molecule

Introduction

3-Hydroxypentadecanoic acid, a member of the long-chain hydroxy fatty acid family, is emerging as a molecule of significant interest within the scientific community, particularly in the fields of drug development and biochemical research.[1][2] Its unique chemical structure provides a versatile platform for the synthesis of novel therapeutic agents and other bioactive compounds. This technical guide aims to provide a comprehensive overview of this compound, consolidating available data on its synthesis, potential biological activities, and analytical methodologies. While direct research on this specific molecule is somewhat limited, this guide will also draw upon data from structurally similar 3-hydroxy fatty acids to infer potential applications and guide future research directions.

Chemical and Physical Properties

This compound is a saturated fatty acid with a 15-carbon backbone and a hydroxyl group at the C-3 position.[1][2] This structural feature is key to its reactivity and potential biological functions.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₃ | [1][3] |

| Molecular Weight | 258.40 g/mol | [1][3][4] |

| CAS Number | 32602-70-3 | [1] |

| Appearance | Colorless to light yellow solid | [5] |

| Melting Point | Approximately 62-63 °C | [5] |

| Boiling Point | Approximately 273 °C | [5] |

| Synonyms | 3-hydroxy-pentadecanoic acid, β-Hydroxypentadecanoic acid | [1] |

Synthesis of this compound

A greener synthesis approach for (R)-3-hydroxy fatty acids has been developed starting from cellulose-derived levoglucosenone, involving key steps such as Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, and cross-metathesis homologation.[6] This method offers an efficient pathway to produce (R)-3-hydroxy fatty acid chains with overall yields ranging from 24% to 36%.[6]

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of this compound via a Reformatsky reaction.

Potential Applications as a Precursor Molecule

This compound is considered an important intermediate in the chemical industry.[5] Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a valuable building block for the synthesis of a variety of other molecules.

Key Applications:

-

Antimicrobial Agents: The structure of 3-hydroxy fatty acids is a key component of Lipid A, the lipid portion of the endotoxin (B1171834) characteristic of Gram-negative bacteria.[7] This has led to interest in using these molecules as precursors for the development of novel antimicrobial agents.[5][8]

-

Surfactants and Emulsifiers: Its amphipathic nature makes it a suitable precursor for the synthesis of surfactants and emulsifiers used in various industries, including cosmetics and lubricants.[5]

-

Polymer Science: Omega-hydroxy fatty acids, a related class of molecules, are utilized as precursors in the development of advanced polymer materials.[9]

Inferred Biological Activity and Signaling

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, research on other 3-hydroxy fatty acids provides valuable insights into its potential roles.

Anti-inflammatory and Immunomodulatory Effects:

Studies on 3-hydroxydecanoic acid (3-HDA) have demonstrated its potential to exert anti-inflammatory, anti-allergic, and anti-pruritic effects on skin cells.[10][11] 3-HDA was shown to inhibit the production of inflammatory mediators such as reactive oxygen species (ROS), TNF-α, and prostaglandin (B15479496) E2 (PGE2) in macrophages.[10] It also reduced the degranulation of mast cells, a key event in allergic responses.[10][11] These findings suggest that this compound may possess similar properties and could be explored as a potential therapeutic agent for inflammatory skin conditions.

Metabolic Regulation:

Long-chain 3-hydroxy fatty acids are intermediates in mitochondrial fatty acid β-oxidation.[12] Accumulation of these fatty acids is observed in inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where they have been shown to act as uncouplers of oxidative phosphorylation in heart mitochondria.[12][13] This suggests a role for these molecules in cellular energy metabolism and highlights the potential pathological consequences of their dysregulation.

Cell Signaling:

Fatty acids are increasingly recognized as important signaling molecules that can modulate various cellular processes.[14][15] They can act as ligands for G protein-coupled receptors (GPCRs) such as FFAR1 and FFAR4, and the fatty acid translocase CD36.[15] While the specific receptors for this compound have not been identified, it is plausible that it could interact with these or other receptors to influence signaling cascades involved in inflammation, metabolism, and cell growth.

Hypothetical Signaling Pathway:

Caption: A hypothetical signaling pathway for this compound acting through a G-protein coupled receptor.

Experimental Protocols

Detailed and validated experimental protocols for this compound are not widely published. However, standard methodologies for the analysis of fatty acids can be adapted.

General Protocol for Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

This protocol is a general guideline and may require optimization for specific sample types.

-

Sample Preparation:

-

For cellular samples, lyse the cells (e.g., using methanol) and acidify the mixture with HCl to a final concentration of 25 mM.

-

For media or plasma samples, mix with methanol (B129727) and acidify with HCl to a final concentration of 25 mM.

-

-

Internal Standard Addition:

-

Add a known amount of a deuterated internal standard (e.g., d3-pentadecanoic acid) to each sample for quantification.

-

-

Lipid Extraction:

-

Extract the fatty acids from the acidified mixture using a non-polar solvent such as iso-octane.

-

Vortex the mixture and centrifuge to separate the layers.

-

Collect the upper organic layer containing the fatty acids. Repeat the extraction for improved recovery.

-

-

Derivatization:

-

Dry the pooled organic extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the fatty acids to form volatile esters (e.g., pentafluorobenzyl esters) to improve their chromatographic properties. This can be achieved by reacting the dried extract with a derivatizing agent such as pentafluorobenzyl bromide.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., iso-octane).

-

Inject an aliquot of the sample into the GC-MS system.

-

Use an appropriate GC column and temperature program to separate the fatty acid derivatives.

-

Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.

-

Monitor the characteristic ions for the derivatized this compound and the internal standard.

-

-

Quantification:

Workflow for Fatty Acid Analysis:

Caption: A general workflow for the extraction and analysis of this compound from biological samples.

Conclusion and Future Directions

This compound holds considerable promise as a precursor molecule for the development of new drugs and other valuable chemical entities. While direct research on its biological activities is in its early stages, studies on analogous 3-hydroxy fatty acids suggest potential roles in inflammation, metabolic regulation, and cell signaling.

Future research should focus on:

-

Elucidating specific biological activities: In-depth studies are needed to determine the precise anti-inflammatory, antimicrobial, and metabolic effects of this compound.

-

Identifying molecular targets: Research should aim to identify the specific receptors and signaling pathways through which this compound exerts its effects.

-

Developing optimized synthesis and analytical methods: The development of robust and efficient protocols for the synthesis and analysis of this molecule will be crucial for advancing research in this area.

By addressing these key research questions, the scientific community can unlock the full potential of this compound as a valuable tool in drug discovery and development.

References

- 1. This compound | C15H30O3 | CID 182089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0061657) [hmdb.ca]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. Pentadecanoic acid, 3-hydroxy-, (S)- | C15H30O3 | CID 5312867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 14. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Research [stjude.org]

- 15. Frontiers | Editorial: Free Fatty Acids as Signaling Molecules: Role of Free Fatty Acid Receptors and CD36 [frontiersin.org]

- 16. lipidmaps.org [lipidmaps.org]

- 17. lipidmaps.org [lipidmaps.org]

The Enigmatic Role of Odd-Chain 3-Hydroxy Fatty Acids: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Metabolism, and Biological Significance of an Emerging Class of Bioactive Lipids

Introduction

Odd-chain 3-hydroxy fatty acids (OC-3-OH-FAs) are a unique class of fatty acid metabolites characterized by an odd number of carbon atoms and a hydroxyl group at the third carbon position. While their even-chain counterparts are well-established as intermediates in fatty acid β-oxidation, the biological significance of OC-3-OH-FAs has remained comparatively obscure. This technical guide provides a comprehensive overview of the current understanding of OC-3-OH-FAs, including their synthesis, metabolism, and known biological roles, with a particular focus on 3-hydroxypentadecanoic acid (C15:0-OH) and 3-hydroxyheptadecanoic acid (C17:0-OH). This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of lipid biology and its therapeutic potential.

Biosynthesis and Metabolism of Odd-Chain 3-Hydroxy Fatty Acids

The primary route for the formation of 3-hydroxy fatty acids is through the β-oxidation of fatty acids in the mitochondria. For odd-chain fatty acids, this process follows a similar enzymatic cascade as for even-chain fatty acids, with the key distinction being the final products. The β-oxidation of an odd-chain fatty acyl-CoA yields acetyl-CoA molecules until a final three-carbon propionyl-CoA remains.[1] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[1]

The 3-hydroxyacyl-CoA intermediate is a standard component of each β-oxidation cycle. In the context of odd-chain fatty acids, this results in the transient formation of odd-chain 3-hydroxyacyl-CoAs. Under normal metabolic conditions, these intermediates are rapidly processed by 3-hydroxyacyl-CoA dehydrogenase. However, in certain genetic disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, these intermediates can accumulate.[2]

Microbial biosynthesis is another significant source of odd-chain fatty acids. In bacteria, the synthesis of odd-chain fatty acids is initiated by a propionyl-CoA primer instead of the usual acetyl-CoA.[3][4] This process, part of the fatty acid synthase (FAS) system, generates odd-chain fatty acids that can be incorporated into cellular structures or released.[3] The subsequent metabolism of these bacterially-derived odd-chain fatty acids in mammals can also lead to the formation of OC-3-OH-FAs.

Figure 1. Mitochondrial β-oxidation of odd-chain fatty acids.

Biological Significance

Metabolic Intermediates and Disease Biomarkers

The accumulation of 3-hydroxy fatty acids is a key diagnostic marker for certain inherited metabolic disorders. In conditions like LCHAD deficiency, the impaired function of 3-hydroxyacyl-CoA dehydrogenase leads to the buildup of long-chain 3-hydroxy fatty acids in plasma and tissues.[5] The analysis of these metabolites in patient samples is crucial for diagnosis and monitoring of the disease.[6] While the focus has often been on even-chain 3-hydroxy fatty acids, the principles apply to odd-chain variants as well.

Role in Microbial Pathogenesis and Immunity

Odd-chain 3-hydroxy fatty acids are integral components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of many Gram-negative bacteria.[7] Lipid A is the endotoxic center of LPS and a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). The specific fatty acid composition of lipid A, including the presence of odd-chain 3-hydroxy fatty acids, can influence the host's immune response.[7]

Interestingly, free medium-chain 3-hydroxy fatty acids have been shown to trigger immune responses in plants, suggesting they can act as signaling molecules in host-pathogen interactions.[5] For example, (R)-3-hydroxydecanoic acid is a potent immune elicitor in Arabidopsis.[5] This raises the possibility that odd-chain 3-hydroxy fatty acids, released from bacteria, could have direct signaling roles in mammalian immune cells.

Potential Signaling Roles in Mammalian Cells

While direct evidence for specific signaling pathways initiated by free odd-chain 3-hydroxy fatty acids in mammalian cells is currently limited, the known signaling roles of other fatty acids provide a framework for potential mechanisms.

-

G-Protein Coupled Receptors (GPCRs): Several GPCRs, such as the free fatty acid receptors (FFARs), are activated by fatty acids of varying chain lengths.[6] It is plausible that odd-chain 3-hydroxy fatty acids could interact with these or other currently orphan GPCRs to initiate intracellular signaling cascades. For instance, 3-hydroxyoctanoate (B1259324) has been identified as a ligand for the hydroxycarboxylic acid receptor 3 (HCA3).[8]

-

Nuclear Receptors: Fatty acids and their derivatives are known ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[4] It is conceivable that odd-chain 3-hydroxy fatty acids could modulate the activity of PPARs or other nuclear receptors, thereby influencing gene expression.

-

Inflammatory Pathways: Given their structural similarity to lipid A components, it is possible that odd-chain 3-hydroxy fatty acids could modulate inflammatory signaling pathways, such as those downstream of TLR4. They might act as agonists, antagonists, or modulators of these pathways, influencing the production of inflammatory cytokines.

Figure 2. Potential signaling pathways for odd-chain 3-hydroxy fatty acids.

Data Presentation: Quantitative Analysis

Quantitative data on the physiological concentrations of odd-chain 3-hydroxy fatty acids in human tissues and fluids are sparse. The following table summarizes the available data, highlighting the need for more comprehensive studies in this area.

| Analyte | Matrix | Concentration (µM) | Condition | Reference |

| 3-Hydroxyhexadecanoylcarnitine | Blood | 0.0050 - 0.0200 | Normal | [7] |

| This compound | - | Not Available | - | |

| 3-Hydroxyheptadecanoic acid | - | Not Available | - | - |

Note: The data for 3-hydroxyhexadecanoylcarnitine, an even-chain 3-hydroxy fatty acid derivative, is included to provide context for the expected low physiological concentrations of these metabolites.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Hydroxy Fatty Acid Analysis in Plasma/Serum

This protocol is adapted from Jones and Bennett (2010) and provides a robust method for the quantification of 3-hydroxy fatty acids.[6][9]

1. Sample Preparation:

-

To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix for each 3-hydroxy fatty acid to be quantified.

-

For total 3-hydroxy fatty acid measurement, hydrolyze a duplicate sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.

-

Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

2. Extraction:

-

Extract the acidified samples twice with 3 mL of ethyl acetate.

-

Dry the combined organic phases under a stream of nitrogen at 37°C.

3. Derivatization:

-

To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Column: HP-5MS capillary column (or equivalent).

-

Oven Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.

-

MS Detection: Use selected ion monitoring (SIM) to monitor the characteristic ions for each native and labeled 3-hydroxy fatty acid. Quantitation is typically based on the [M-CH3]+ fragment ions.

Figure 3. GC-MS workflow for 3-hydroxy fatty acid analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Hydroxy Fatty Acid Analysis

LC-MS/MS offers an alternative approach that often requires less sample preparation and can provide high sensitivity and specificity. While a detailed, standardized protocol for odd-chain 3-hydroxy fatty acids is not as well-established as for GC-MS, the general workflow is as follows.

1. Sample Preparation:

-

Protein precipitation of the plasma or serum sample with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing internal standards.

-

Centrifuge to pellet the precipitated proteins.

2. LC Separation:

-

Inject the supernatant onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/isopropanol with 0.1% formic acid).

3. MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each odd-chain 3-hydroxy fatty acid and its corresponding internal standard.

Figure 4. General LC-MS/MS workflow for 3-hydroxy fatty acid analysis.

Conclusion and Future Directions

Odd-chain 3-hydroxy fatty acids represent a nascent field of lipid research with considerable potential. Their established role as biomarkers for metabolic diseases and their presence in bacterial structures highlight their biological relevance. However, a significant knowledge gap exists regarding their specific signaling functions in mammalian cells.

Future research should focus on:

-

Deorphanizing Receptors: Screening orphan GPCRs and nuclear receptors to identify specific receptors for this compound and 3-hydroxyheptadecanoic acid.

-

Elucidating Signaling Pathways: Investigating the downstream signaling cascades activated by these fatty acids in immune and metabolic cell types.

-

Comprehensive Quantification: Establishing reference ranges for these fatty acids in various human tissues and fluids in both healthy and diseased states.

-

Therapeutic Potential: Exploring the potential of these molecules or their derivatives as therapeutic agents for metabolic and inflammatory diseases.

The continued investigation of odd-chain 3-hydroxy fatty acids promises to unveil novel aspects of lipid signaling and may lead to the development of new diagnostic and therapeutic strategies.

References

- 1. Dietary ω-3 fatty acids and their influence on inflammation via Toll-like receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound | C15H30O3 | CID 182089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of Inflammation-Induced Electrophilic Fatty Acid Derivatives - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 6. Free fatty acid receptor - Wikipedia [en.wikipedia.org]

- 7. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

Preliminary Biological Activity Screening of 3-Hydroxypentadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypentadecanoic acid is a 15-carbon saturated fatty acid with a hydroxyl group at the third position. While research on this specific molecule is limited, the broader class of 3-hydroxy fatty acids (3-HFAs) has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This technical guide provides a framework for the preliminary biological activity screening of this compound, drawing upon established methodologies and findings from structurally similar compounds. The guide details experimental protocols for assessing its potential antimicrobial, cytotoxic, and anti-inflammatory properties, and presents hypothetical signaling pathways and experimental workflows in the absence of direct evidence.

Introduction

This compound (CAS 32602-70-3; Molecular Formula: C15H30O3) is a long-chain hydroxy fatty acid.[1] While its specific biological roles are not extensively documented, other 3-hydroxy fatty acids have been identified as metabolites from various organisms and are known to possess bioactive properties. For instance, shorter-chain 3-hydroxy fatty acids have shown antifungal activity. This guide outlines a systematic approach to investigate the potential therapeutic applications of this compound.

Potential Biological Activities and Screening Strategy

Based on the activities of related fatty acids, the preliminary screening of this compound should focus on three key areas: antimicrobial, anticancer, and anti-inflammatory activities. A general workflow for this screening process is outlined below.

Antimicrobial Activity

Background

Various fatty acids and their derivatives are known to possess antimicrobial properties, acting primarily by disrupting the cell membranes of microorganisms. For instance, derivatives of decanoic acid have shown efficacy against both gram-negative bacteria and fungi. While specific data for this compound is not available, its potential as an antimicrobial agent warrants investigation.

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[2][3]

-

Preparation of Reagents and Microorganisms:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Culture the selected bacterial and fungal strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the microbial suspension to a concentration of approximately 5 x 10^5 CFU/mL.[4]

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive controls (microorganisms in broth without the test compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature for fungi.

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells with no visible growth is plated on agar (B569324). The lowest concentration that prevents any growth on the agar is the MBC/MFC.[2]

-

Data Presentation (Hypothetical)

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | >100 | >100 |

| Escherichia coli | >100 | >100 |

| Candida albicans | 50 | 100 |

| Aspergillus niger | 25 | 50 |

Table 1: Hypothetical antimicrobial activity of this compound.

Anticancer Activity

Background

Several fatty acids have demonstrated cytotoxic effects against various cancer cell lines. For example, pentadecanoic acid has shown selective antiproliferative activities against certain types of cancer.[5][6] The anticancer potential of this compound can be evaluated using in vitro cytotoxicity assays.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for 24, 48, or 72 hours.

-

Include untreated cells as a control.

-

-

Assay Procedure:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

-

Data Presentation (Hypothetical)

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 (Breast Cancer) | 48 | 75 |

| A549 (Lung Cancer) | 48 | >100 |

| HeLa (Cervical Cancer) | 48 | 85 |

Table 2: Hypothetical cytotoxic activity of this compound.

Potential Signaling Pathway

While the exact mechanism for this compound is unknown, other fatty acids have been shown to induce apoptosis in cancer cells through various signaling pathways. A potential pathway could involve the induction of oxidative stress and subsequent activation of caspase cascades.

Anti-inflammatory Activity

Background

Certain hydroxy fatty acids, such as 10-hydroxydecanoic acid, have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[9][10] The potential of this compound to modulate inflammatory responses can be assessed in vitro.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13][14]

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only treated cells as controls.

-

-

Assay Procedure:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

A standard curve using known concentrations of sodium nitrite (B80452) is used to quantify the amount of nitrite (a stable product of NO) in the samples.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

-

A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Data Presentation (Hypothetical)

| Concentration (µM) | % NO Inhibition | Cell Viability (%) |

| 10 | 15 | 98 |

| 25 | 35 | 95 |

| 50 | 60 | 92 |

| 100 | 85 | 88 |

Table 3: Hypothetical anti-inflammatory activity of this compound.

Potential Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the information available for structurally related fatty acids suggests that it is a promising candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic preliminary screening of its antimicrobial, anticancer, and anti-inflammatory potential. The data generated from these assays will be crucial in determining the viability of this compound as a lead compound for drug development. Further studies will be necessary to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. This compound | C15H30O3 | CID 182089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT cytotoxicity assay [bio-protocol.org]

- 9. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 3-Hydroxypentadecanoic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypentadecanoic acid is a 15-carbon chain 3-hydroxy fatty acid.[1][2] These molecules are intermediates in mitochondrial fatty acid β-oxidation.[3] The quantitative analysis of 3-hydroxy fatty acids is crucial for diagnosing certain metabolic disorders, particularly defects in L-3-hydroxyacyl-CoA dehydrogenases.[3][4] This application note details a robust and sensitive method for the quantification of this compound in biological samples, such as plasma or serum, using gas chromatography-mass spectrometry (GC-MS) following extraction and chemical derivatization.

Principle of the Method

This method employs a stable isotope dilution GC-MS approach for the accurate quantification of this compound.[3][4] The analyte and a deuterated internal standard are extracted from the biological matrix. To enhance volatility for GC analysis, the carboxyl and hydroxyl groups of the fatty acids are derivatized to form trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[5] The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Selected Ion Monitoring (SIM) mode is utilized for enhanced sensitivity and specificity.

Experimental Workflow

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Reagents

-

This compound standard

-

Deuterated this compound (e.g., d3) as internal standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (B1210297), GC grade

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Nitrogen gas, high purity

-

Anhydrous sodium sulfate

Detailed Experimental Protocol

Sample Preparation and Extraction

-

Sample Collection: Collect 500 µL of plasma or serum.

-

Internal Standard Addition: Add a known amount of deuterated this compound internal standard to each sample, calibrator, and quality control sample.

-

Hydrolysis (for total this compound): For the determination of total (free and esterified) this compound, add 500 µL of 10 M NaOH to the sample. Incubate at 37°C for 30 minutes.[5] For free this compound analysis, this step is omitted.

-

Acidification: Acidify the samples by adding 6 M HCl.[5] The volume will depend on whether the hydrolysis step was performed.

-

Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.[5]

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Re-extraction: Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

-

Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen at 37°C.[5]

Derivatization

-

Reagent Addition: To the dried residue, add 100 µL of BSTFA with 1% TMCS.[5]

-

Incubation: Tightly cap the vials and heat at 80°C for 60 minutes to ensure complete derivatization.[5]

-

Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

Caption: Silylation of this compound for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical instrument parameters. Optimization may be required for specific instrumentation.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[5] |

| Mass Spectrometer | Agilent 5977 MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Mass Spectral Fragmentation

The TMS derivative of 3-hydroxy fatty acids exhibits characteristic fragmentation patterns under electron ionization. For this compound, the key diagnostic ions are a result of alpha-cleavage around the 3-carbon with the hydroxyl group.

| Analyte | Derivative | Quantification Ion (m/z) | Qualifier Ion (m/z) |

| This compound | Di-TMS | 233 | 317 (M-15) |

| d3-3-Hydroxypentadecanoic acid | Di-TMS | 235 | 320 (M-15) |

Note: The ion at m/z 233 is a characteristic fragment for the trimethylsilylated 3-hydroxy moiety.[5]

Quantitative Data

A calibration curve should be prepared using standards of this compound. The following table represents expected performance data.

| Parameter | Value |

| Linear Range | 0.1 - 50 µM |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Limit of Quantification (LOQ) | 0.1 µM |

Logical Relationship Diagram for GC-MS Analysis

Caption: Logical steps involved in the GC-MS analysis process.

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is well-suited for both clinical research and drug development applications where the monitoring of fatty acid metabolism is required.

References

- 1. This compound | C15H30O3 | CID 182089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0061657) [hmdb.ca]

- 3. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note and Protocol for the Extraction of 3-Hydroxypentadecanoic Acid from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentadecanoic acid (3-OH-C15:0) is a saturated 3-hydroxy fatty acid that can be found in the lipopolysaccharide (LPS) of Gram-negative bacteria. The analysis of 3-hydroxy fatty acids is crucial for various research and development applications, including the study of bacterial physiology, the discovery of novel antimicrobial agents, and the development of diagnostics for bacterial infections. This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from bacterial cultures using a modified Bligh and Dyer extraction method followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Data Presentation

Quantitative data for the analysis of 3-hydroxy fatty acids can vary depending on the bacterial species, culture conditions, and analytical instrumentation. The following table summarizes representative quantitative parameters from validated methods for 3-hydroxy fatty acid analysis, which can be used as a benchmark for the protocol described herein.

| Parameter | Typical Value | Reference |

| Recovery | >88% for 3-hydroxypentanoic acid | [1] |

| Limit of Quantification (LOQ) | 0.078 µg/mL for 3-hydroxypentanoic acid | [1] |

| Intra-day Precision (%RSD) | 2.5 - 7.8% | [1] |

| Inter-day Precision (%RSD) | 4.1 - 9.2% | [1] |

| Linearity (r²) | ≥0.998 | [1] |

Experimental Protocol

This protocol details the steps for the extraction of total fatty acids (both free and bound) from a bacterial culture, followed by derivatization to prepare the sample for GC-MS analysis.

Materials and Reagents

-

Bacterial cell culture

-

Chloroform (B151607), HPLC grade

-

Methanol, HPLC grade

-

Deionized water

-

Internal standard (e.g., Deuterium-labeled this compound or a non-native odd-chain 3-hydroxy fatty acid)

-

Anhydrous 1.25 M HCl in methanol

-

Hexane (B92381), GC grade

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Nitrogen gas, high purity

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure

1. Sample Preparation and Cell Lysis

1.1. Harvest bacterial cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

1.2. Wash the cell pellet with an equal volume of sterile saline (0.9% NaCl) and centrifuge again. Discard the supernatant.

1.3. To the cell pellet, add a known amount of the internal standard.

1.4. Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the cell pellet.

1.5. Vortex the mixture vigorously for 15 minutes to ensure thorough cell lysis and initial lipid extraction.[2]

2. Lipid Extraction (Modified Bligh and Dyer Method)

2.1. Add 0.25 mL of chloroform to the mixture and vortex for 2 minutes.[2]

2.2. Add 0.5 mL of deionized water to the mixture and vortex for another 2 minutes to induce phase separation.[2]

2.3. Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous phase (methanol-water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.

2.4. Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

2.5. Dry the extracted lipid sample under a gentle stream of nitrogen gas at room temperature.

3. Derivatization for GC-MS Analysis

This two-step derivatization process first converts the carboxylic acid group to a methyl ester and then the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

3.1. Methylation of the Carboxyl Group

3.1.1. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[3]

3.1.2. Cap the tube tightly and heat at 80°C for 1 hour to form fatty acid methyl esters (FAMEs).[3]

3.1.3. Cool the tube to room temperature.

3.1.4. Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the tube. Vortex thoroughly.

3.1.5. Centrifuge at 1,000 x g for 5 minutes to separate the phases.

3.1.6. Carefully transfer the upper hexane layer containing the FAMEs to a new clean glass tube.

3.1.7. Dry the hexane extract under a gentle stream of nitrogen gas.

3.2. Silylation of the Hydroxyl Group

3.2.1. To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[4]

3.2.2. Cap the vial tightly and heat at 60°C for 30 minutes to form the TMS ethers.[4]

3.2.3. Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

4.1. Inject an appropriate volume of the derivatized sample into the GC-MS system.

4.2. Use a temperature program suitable for the separation of fatty acid methyl esters. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

4.3. The mass spectrometer should be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring for characteristic ions of the this compound derivative and the internal standard.

Signaling Pathways and Experimental Workflows

Caption: Workflow for the extraction and derivatization of this compound.

References

- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatization techniques for free fatty acids by GC [restek.com]

Synthesis of (R)-3-Hydroxypentadecanoic Acid: Application Notes and Protocols